Ethyl mandelate

Biocatalysis Enzymatic Kinetic Resolution Chiral Separation

Ethyl mandelate (CAS 4358-88-7), the ethyl ester of mandelic acid, is a chiral α-hydroxyester (C10H12O3) widely utilized as a key building block in asymmetric synthesis and pharmaceutical intermediate production. It is available as a racemic mixture or as single enantiomers (R-(-) and S-(+)), each with distinct optical rotations and specific applications in chiral resolution and enantioselective catalysis.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 4358-88-7
Cat. No. B3425597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl mandelate
CAS4358-88-7
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3
InChIKeySAXHIDRUJXPDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Mandelate (CAS 4358-88-7) - Core Properties & Role as a Chiral Building Block


Ethyl mandelate (CAS 4358-88-7), the ethyl ester of mandelic acid, is a chiral α-hydroxyester (C10H12O3) widely utilized as a key building block in asymmetric synthesis and pharmaceutical intermediate production [1]. It is available as a racemic mixture or as single enantiomers (R-(-) and S-(+)), each with distinct optical rotations and specific applications in chiral resolution and enantioselective catalysis . Its utility stems from a combination of a reactive ester group and a chiral α-hydroxy acid core, making it a versatile synthon for constructing complex, optically active molecules.

Ethyl Mandelate vs. In-Class Analogs: Why 'Mandelate' Is Not a Commodity


The term 'mandelate' describes a family of esters with the same chiral core but significantly different physicochemical and biological properties due to variations in the alcohol moiety. Simple substitution of ethyl mandelate with, for instance, methyl mandelate is not a straightforward exchange, as their performance diverges substantially in critical R&D workflows. This differentiation is especially pronounced in enzymatic kinetic resolutions and chromatographic separations, where the alkyl chain length directly influences both enantioselectivity and process efficiency . The following quantitative evidence underscores the necessity of selecting the specific compound for its intended scientific or industrial application.

Quantitative Differentiation of Ethyl Mandelate: A Head-to-Head Evidence Review


Biocatalytic Efficiency: Lower E-Value vs. Methyl Mandelate

Ethyl mandelate exhibits significantly lower enantioselectivity than methyl mandelate in a key lipase-catalyzed kinetic resolution. This quantitative difference directly impacts process design and yield for producing enantiopure compounds .

Biocatalysis Enzymatic Kinetic Resolution Chiral Separation

Chromatographic Resolution: Enhanced Separation Factor with Longer Chain Length

In chiral HPLC, the separation efficiency for mandelate esters improves with increasing alkyl chain length, positioning ethyl mandelate as a favorable candidate for analytical and preparative separations compared to its shorter-chain analog [1][2].

Chiral Chromatography Analytical Method Development Enantiomeric Purity

Enzymatic Substrate Profile: Comparable Oxidation Rate but Lower Affinity vs. Mandelic Acid

Ethyl and methyl mandelates are both substrates for (S)-mandelate dehydrogenase (MDH), an important enzyme in biocatalytic pathways. However, their binding affinity is significantly lower than the native substrate, (S)-mandelic acid, a key factor in designing coupled enzymatic reactions or biosensors [1].

Enzymology Substrate Specificity Biochemical Assay

Biphasic Biocatalysis: High Partition Coefficient for Enhanced Process Efficiency

In biphasic enzymatic resolutions, ethyl mandelate demonstrates a high partition coefficient between organic and aqueous phases, a key engineering parameter that distinguishes it from more hydrophilic analogs like the free acid and facilitates efficient product separation [1].

Biphasic Biocatalysis Process Chemistry Enzymatic Hydrolysis

Optimal Application Scenarios for Ethyl Mandelate in Research and Industry


Substrate for Studying Enzyme Mechanism and Structure-Activity Relationships (SAR)

Due to its defined kinetic parameters (e.g., lower E-value vs. methyl mandelate and reduced binding affinity vs. mandelic acid [1]), ethyl mandelate serves as an ideal probe molecule. Researchers can leverage its distinct behavior to map active-site topologies, investigate the impact of ester chain length on enzyme selectivity, and elucidate the mechanistic steps in flavin-dependent oxidations, providing critical insights not attainable with the native acid or other analogs.

Analytical Standard and Method Development for Chiral Purity Assessment

The robust and well-documented separation of ethyl mandelate enantiomers on standard chiral HPLC columns (e.g., achieving an α = 2.11 on cellulose-based phases [2]) makes it an excellent standard for developing and validating new chiral analytical methods. Its use ensures reliable calibration curves and system suitability tests for assessing enantiomeric excess (ee) in pharmaceutical and fine chemical production workflows.

Chiral Building Block in Asymmetric Synthesis

The availability of ethyl mandelate as single, high-purity enantiomers (≥98.5% chiral purity, [α]20D = ±133-137° ) makes it a strategic starting material for constructing more complex chiral architectures. Its application in the synthesis of enantiopure hydrazonoyl chlorides and nitrilimines [3] exemplifies its utility as a reliable chirality source, where the ethyl ester's specific steric and electronic profile dictates diastereoselectivity in subsequent transformations.

Substrate for Biocatalytic Process Development

Ethyl mandelate's favorable partitioning into organic solvents [4] makes it a preferred substrate over more hydrophilic alternatives in biphasic biocatalytic resolutions. This property is essential for designing scalable enzymatic processes that require high substrate loading, minimized product inhibition, and simplified product isolation, as demonstrated in the hydrolytic resolution using *Klebsiella oxytoca* hydrolase with an enantioselectivity of E = 56 at 45°C [4].

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